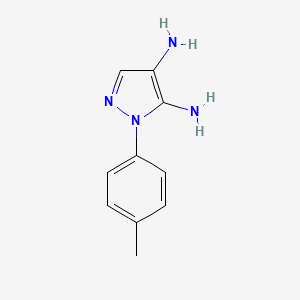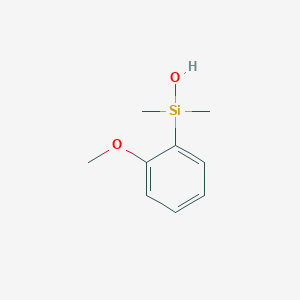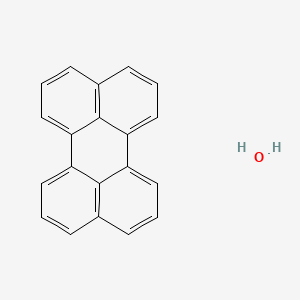![molecular formula C45H63BF12Si3 B12571500 [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] CAS No. 305364-67-4](/img/structure/B12571500.png)
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boranetriyl core bonded to three tetrafluorophenylene groups, each further connected to di-tert-butyl(methyl)silane moieties. The presence of fluorine atoms and bulky tert-butyl groups imparts distinct chemical characteristics to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] typically involves multi-step organic reactions. The process begins with the preparation of the tetrafluorophenylene intermediates, followed by their coupling with boranetriyl groups under controlled conditions. The final step involves the introduction of di-tert-butyl(methyl)silane groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the boranetriyl core or the phenylene groups.
Substitution: The fluorine atoms and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of high-performance polymers and coatings.
作用機序
The mechanism of action of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] involves its interaction with molecular targets through its boranetriyl and phenylene groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s fluorine atoms and bulky tert-butyl groups play a crucial role in its reactivity and stability.
類似化合物との比較
Similar Compounds
[Boranetriyltris(phenylene)]tris[di-tert-butyl(methyl)silane]: Lacks the fluorine atoms, resulting in different reactivity and applications.
[Boranetriyltris(3,4,5,6-tetrachloro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]: Contains chlorine atoms instead of fluorine, affecting its chemical properties.
Uniqueness
The presence of fluorine atoms in [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] imparts unique electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions.
特性
CAS番号 |
305364-67-4 |
|---|---|
分子式 |
C45H63BF12Si3 |
分子量 |
927.0 g/mol |
IUPAC名 |
[2-bis[2-[ditert-butyl(methyl)silyl]-3,4,5,6-tetrafluorophenyl]boranyl-3,4,5,6-tetrafluorophenyl]-ditert-butyl-methylsilane |
InChI |
InChI=1S/C45H63BF12Si3/c1-40(2,3)59(19,41(4,5)6)37-22(25(47)28(50)31(53)34(37)56)46(23-26(48)29(51)32(54)35(57)38(23)60(20,42(7,8)9)43(10,11)12)24-27(49)30(52)33(55)36(58)39(24)61(21,44(13,14)15)45(16,17)18/h1-21H3 |
InChIキー |
LTCAWPMVTJUKRC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=C(C(=C1[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)(C2=C(C(=C(C(=C2[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)C3=C(C(=C(C(=C3[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)


![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)

![Benzoic acid, 2-[[1-(4-methylphenyl)-2-nitroethyl]thio]-](/img/structure/B12571449.png)

![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)




